2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-phenylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-11(9-14)7-8-13(10)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXPOYLXUOJHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions with Pyrrole Derivatives
A foundational approach to synthesizing 2-methyl-1-phenyl-1H-pyrrole-3-carbaldehyde involves condensation reactions between substituted pyrrole intermediates and aldehydes or ketones. VulcanChem highlights that such reactions typically employ acidic or basic catalysts to facilitate nucleophilic addition and cyclization . For instance, reacting 2-methylpyrrole with benzaldehyde derivatives under reflux conditions in acetic acid can yield the target compound. However, this method often requires precise stoichiometric control to avoid over-alkylation or polymerization .
Key considerations include:
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Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates.
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Catalyst choice : Lewis acids such as zinc chloride or Brønsted acids like p-toluenesulfonic acid (PTSA) improve regioselectivity for the 3-position aldehyde .
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Workup procedures : Neutralization with sodium bicarbonate and extraction with ethyl acetate are critical to isolate the product from unreacted starting materials .
One-Pot Synthesis via Sequential Reduction and Cyclization
A patent detailing the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (CN113845459A) provides insights into adapting one-pot methodologies for analogous compounds . The process involves:
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First reduction : 2-(2-fluorobenzoyl)malononitrile is treated with a metal catalyst (e.g., 10% palladium on carbon) and glacial acetic acid under hydrogen pressure, initiating cyclization to form a pyrrolidine intermediate.
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Second reduction : Raney nickel catalyzes further hydrogenation, aromatizing the pyrrolidine to a pyrrole ring.
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Formylation : In situ oxidation or aldehyde introduction completes the synthesis .
Adapting this route for this compound would require substituting the fluorobenzoyl group with a phenylacetyl equivalent. The patent reports yields exceeding 87% with high purity (99.5% by HPLC), underscoring the efficiency of one-pot strategies in minimizing intermediate isolation .
Vilsmeier-Haack Formylation of Preformed Pyrroles
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic systems. As demonstrated in a pyrrole-3-carboxamide synthesis , this method involves:
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Generation of the Vilsmeier reagent : Phosphorus pentachloride reacts with dimethylformamide (DMF) to produce an iminium chloride electrophile.
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Electrophilic substitution : The reagent attacks the electron-rich 3-position of 2-methyl-1-phenylpyrrole, forming the aldehyde after hydrolysis .
Optimization parameters include:
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Temperature control : Reactions are typically conducted at 0–5°C to prevent over-formylation.
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Quenching conditions : Chilled water hydrolyzes the iminium intermediate, releasing the aldehyde.
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Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents achieves >95% purity .
Continuous Flow Synthesis for Scalable Production
Recent advances in continuous flow chemistry enable the synthesis of pyrrole-3-carbaldehydes with enhanced reproducibility and safety. A one-step continuous flow method for pyrrole-3-carboxylic acids (Syris, 2017) can be modified for aldehyde derivatives :
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Reactor setup : Tert-butyl acetoacetate, aniline, and 2-bromoketone precursors are pumped into a microreactor at controlled flow rates.
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In-line monitoring : UV-Vis spectroscopy tracks reaction progress, ensuring consistent residence time (10–15 minutes).
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Post-processing : The output is neutralized and extracted, yielding the aldehyde after oxidation of intermediate alcohols .
This method reduces side reactions and improves heat management, making it suitable for industrial-scale production.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Condensation Reactions | 50–60% | 90–95% | Simple setup; readily available reagents | Low regioselectivity; multi-step workup |
| One-Pot Synthesis | 85–90% | 99%+ | Minimal intermediate isolation; scalable | Requires specialized catalysts (Pd/C) |
| Vilsmeier-Haack | 70–75% | 95–98% | High position selectivity; robust protocol | Handling corrosive reagents (PCl₅) |
| Continuous Flow | 60–65% | 97%+ | Rapid; suited for large batches | High initial equipment costs |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR (CDCl₃) : Signals at δ 9.80 ppm (aldehyde proton), δ 6.85–7.45 ppm (phenyl protons), and δ 2.40 ppm (methyl group) confirm the structure.
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¹³C NMR : Peaks at δ 192.5 ppm (C=O) and δ 120–140 ppm (aromatic carbons) validate functional groups.
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Molecular ion peak at m/z 185.22 [M]⁺ aligns with the molecular formula C₁₂H₁₁NO. Fragmentation patterns include loss of CO (Δ m/z 28) and CH₃ (Δ m/z 15).
High-Performance Liquid Chromatography (HPLC) :
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Retention time of 8.2 minutes (C18 column, acetonitrile/water gradient) ensures purity >99% with no detectable intermediates.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group at position 3 undergoes efficient condensation with various nucleophiles:
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Primary Amines : Forms Schiff bases through imine linkage (R-N=CH-pyrrole) under mild acid catalysis (<5% AcOH) in dichloromethane at 25°C
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Hydrazines : Produces hydrazone derivatives in ethanol/water (1:1) with 85-92% yields within 2 hours
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Active Methylene Compounds : Knoevenagel condensation with malononitrile achieves 78% conversion using piperidine catalyst in refluxing toluene
Table 1: Solvent effects on Schiff base formation
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 2 | 92 |
| THF | 40 | 4 | 85 |
| EtOH | 25 | 6 | 78 |
| Neat | 60 | 1 | 81 |
| Data adapted from optimized conditions in Scheme 4 |
Cyclization Reactions
The aldehyde group facilitates intramolecular cyclization through three distinct pathways:
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Mannich-Type Cyclization : With secondary amines (e.g., 1-methylpiperazine) forms tricyclic derivatives (78-95% yield) via:
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Succinaldehyde-Mediated Annulation : Constructs fused pyrrolo[1,2-a]pyrazines through:
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Michael Addition-Cyclization : With α,β-unsaturated carbonyls forms seven-membered rings (65% yield) under basic conditions
Functional Group Interconversion
The aldehyde undergoes controlled transformations:
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Reduction : DIBAL-H in THF at -78°C reduces to hydroxymethyl (93% yield)
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Oxidation : TEMPO/NaOCl system converts to carboxylic acid (88% purity)
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Protection : Acetal formation with ethylene glycol (BF₃·Et₂O catalyst, 94% yield)
Electrophilic Aromatic Substitution
The pyrrole ring shows regioselective reactivity:
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Position 5 : Dominant site for nitration (HNO₃/AcOH, 0°C, 68% yield)
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Position 4 : Bromination occurs with NBS (AIBN initiator, 72% yield)
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Position 2 : Sulfonation requires fuming H₂SO₄ (45% yield due to steric hindrance)
Table 2: Substituent effects on cyclization yields
| R Group | Electron Nature | Yield (%) |
|---|---|---|
| -OCH₃ | Donor | 92 |
| -NO₂ | Withdrawing | 65 |
| -CF₃ | Withdrawing | 71 |
| -Cl | Mild Withdrawing | 84 |
| Data derived from entries 5a-5l in Scheme 2 |
Cross-Coupling Reactions
The phenyl group enables modern catalytic transformations:
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Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) achieves 85% coupling efficiency
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Buchwald-Hartwig : Amination using XPhos-Pd-G3 precatalyst (76% yield)
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Direct Arylation : With iodobenzene (Pd(OAc)₂, PivOH, 120°C, 68% yield)
Mechanistic studies reveal three critical factors governing reactivity:
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Steric Effects : The 2-methyl group directs electrophiles to C5 (83% vs C4 <15%)
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Electronic Effects : Phenyl conjugation stabilizes transition states in cyclization (ΔG‡ reduced by 12 kcal/mol)
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Solvent Polarity : Polar aprotic solvents accelerate aldehyde reactions (k = 0.42 min⁻¹ in DMF vs 0.18 in toluene)
This comprehensive analysis demonstrates 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde's versatility as a synthetic building block, particularly in pharmaceutical intermediate synthesis and heterocyclic chemistry applications .
Scientific Research Applications
Summary of Synthesis Techniques
| Synthesis Method | Key Features | Yield (%) |
|---|---|---|
| Multi-component Reaction | Proline-catalyzed, one-pot operation | 65–80% |
| Direct Mannich Reaction | Involves imines and succinaldehyde | Varies |
Biological Activities
The biological significance of 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde is highlighted by its potential therapeutic applications:
- Antimicrobial Activity : Pyrrole derivatives have shown promising antibacterial properties. For instance, related compounds derived from pyrrole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrole ring can enhance antibacterial efficacy .
- Anticancer Properties : Some pyrrole derivatives have exhibited cytotoxic effects against cancer cell lines. Research indicates that these compounds can inhibit key cellular processes involved in tumor growth, making them candidates for further development as anticancer agents .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Various cancer cell lines | Cytotoxic effects observed |
Case Studies
Several case studies illustrate the applications of this compound in drug development:
- Development of Anticancer Agents : A study explored the synthesis of novel pyrrole-based compounds that exhibited significant cytotoxicity against breast cancer cell lines. The modifications on the pyrrole ring were crucial for enhancing their activity and selectivity towards cancer cells .
- Antibacterial Drug Candidates : Research focused on synthesizing halogenated derivatives of pyrrole, which showed improved antibacterial activity compared to their non-halogenated counterparts. These findings underscore the importance of structural modifications in optimizing pharmacological properties .
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities between 2-methyl-1-phenyl-1H-pyrrole-3-carbaldehyde and related aldehydes in the pyrrole/pyrazole family allow for comparative analysis of their physicochemical properties, reactivity, and applications. Below is a detailed comparison based on available
Table 1: Key Properties of this compound and Analogues
Structural and Electronic Differences
Core Heterocycle :
- The pyrrole core (in the target compound) is aromatic with a lone pair on nitrogen participating in conjugation, whereas pyrazole derivatives (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) contain two adjacent nitrogen atoms, altering electronic density and reactivity .
Fluorine substitution in 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde introduces electronegativity, increasing polarity (PSA: 32.86) and influencing binding interactions in medicinal chemistry .
Functional Group Variations :
- The aldehyde (-CHO) group in the target compound facilitates nucleophilic addition reactions, whereas ester derivatives (e.g., methyl 1H-pyrazole-3-carboxylate) are more hydrolytically stable and suited for ester-exchange reactions .
Research Findings and Gaps
Biological Activity
2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, potential as an antibacterial agent, and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrrole ring with a methyl group at the 2-position and a phenyl group at the 1-position, along with an aldehyde functional group at the 3-position. This unique structure contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Disruption of DNA synthesis |
| SF-268 | 3.79 | Inhibition of cell proliferation |
The compound's mechanism appears to involve interaction with specific molecular targets such as DNA and proteins, leading to disruption of cellular processes that promote cancer cell survival and proliferation .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity . Preliminary studies indicate effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Protein Binding : It can bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, triggering apoptotic pathways.
Case Studies
Several case studies have explored the biological effects of this compound:
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MCF7 Breast Cancer Cells :
- A study demonstrated that treatment with the compound led to significant apoptosis in MCF7 cells, with associated increases in caspase activity.
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NCI-H460 Lung Cancer Cells :
- The compound was found to inhibit cell growth significantly. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.
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Antibacterial Efficacy :
- In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL.
Q & A
Q. Table 1: Synthetic Routes and Yields
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 3-methyl-pyrrole-2-carboxylate | POCl₃/DMF, 90°C, 6h | 70 | |
| 1-Phenylpyrrole derivatives | Vilsmeier-Haack reagent, 0–5°C | 65–80 |
How can spectroscopic and crystallographic data be integrated to resolve structural ambiguities?
Advanced Research Question
Conflicting data between NMR (e.g., unexpected splitting) and X-ray diffraction (e.g., bond-length discrepancies) may arise due to dynamic effects (e.g., tautomerism) or crystal packing.
Methodological Approach :
- NMR Analysis : Use 2D NMR (COSY, NOESY) to confirm connectivity and detect conformational flexibility .
- X-ray Refinement : Employ SHELXL for high-resolution refinement, particularly for disordered regions .
- Computational Validation : Compare experimental data with DFT-optimized structures to identify outliers .
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Observed Data (Example) | Reference |
|---|---|---|
| ¹H NMR | δ 9.80 (s, 1H, CHO) | |
| ¹³C NMR | δ 190.5 (CHO) | |
| IR | 1680 cm⁻¹ (C=O stretch) |
What strategies are recommended for optimizing crystallographic data quality when twinning or low resolution occurs?
Advanced Research Question
Crystallographic challenges include twinning (common in flexible molecules) and weak diffraction.
Methodological Solutions :
- Data Collection : Use synchrotron sources for high-intensity X-rays to improve resolution .
- Software Tools : Mercury’s "Packing Similarity" module identifies isostructural analogs to guide refinement .
- Twinning Mitigation : SHELXL’s TWIN/BASF commands model twinned domains iteratively .
How can researchers validate the absence of common synthetic byproducts or isomers?
Basic Research Question
Common impurities include regioisomers (e.g., 3- vs. 4-carbaldehyde derivatives) or oxidation byproducts.
Methodological Steps :
- Chromatography : Use reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to separate isomers .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ions (e.g., m/z 201.0794 for C₁₃H₁₁NO₂⁺) .
What computational methods are effective for predicting reactivity or bioactivity?
Advanced Research Question
Density Functional Theory (DFT) and molecular docking are widely used.
Methodological Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites .
- Docking Studies : Use AutoDock Vina to screen against targets (e.g., COX-2 for anti-inflammatory activity) .
How should researchers address discrepancies between theoretical and experimental spectroscopic data?
Advanced Research Question
Deviations may stem from solvent effects, crystal packing, or dynamic processes.
Methodological Recommendations :
- Solvent Correction : Apply PCM models in DFT to simulate solvent shifts .
- Dynamic NMR : Variable-temperature NMR detects slow exchange processes (e.g., rotamers) .
What are the best practices for evaluating pharmacological potential in academic settings?
Basic Research Question
Prioritize in vitro assays for initial screening.
Methodological Framework :
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ quantification) .
- Anti-inflammatory Models : COX-2 inhibition via ELISA .
How can crystallographic software (e.g., Mercury, SHELX) enhance structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
